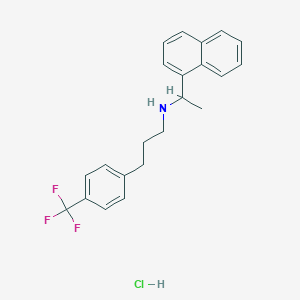
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
Übersicht
Beschreibung
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C22H23ClF3N and its molecular weight is 393.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Amine hydrochloride salts don’t have a specific target of action in the body. They are often used in pharmaceuticals to increase the water solubility of a drug so that it can be administered orally or intravenously .
Mode of Action
The main chemical property of amines is their ability to act as weak organic bases. Amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions
Pharmacokinetics
Amine hydrochloride salts can enhance the water solubility of drugs, which can improve their absorption and distribution in the body . The specific ADME properties would depend on the drug in which the amine hydrochloride salt is used.
Result of Action
The molecular and cellular effects of amine hydrochloride salts would depend on the specific drug in which they are used. In general, they can help to improve the drug’s solubility and bioavailability .
Action Environment
Environmental factors such as pH can influence the action of amine hydrochloride salts. For example, in an acidic environment, amines can accept a proton to form a positively charged ammonium ion .
Biologische Aktivität
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, also referred to by its CAS number 1428185-71-0, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H22F3N
- Molecular Weight : 357.41 g/mol
- CAS Number : 1428185-71-0
Biological Activity Overview
The compound's biological activity has been primarily investigated in the context of its potential anticancer properties, particularly against breast cancer cell lines. Research indicates that compounds with similar structural characteristics exhibit significant cytotoxic effects.
Cytotoxicity Studies
A study evaluating various compounds, including those with similar structures to (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine, demonstrated notable cytotoxicity against MCF-7 breast cancer cells. The results indicated that these compounds had higher cytotoxic activity than the reference drug Tamoxifen, suggesting a promising avenue for further research in cancer therapeutics .
| Compound | Cytotoxicity (MCF-7 Cell Line) | Comparison to Tamoxifen |
|---|---|---|
| Compound A | High | Greater |
| Compound B | Moderate | Comparable |
| (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-am | High | Greater |
The mechanism by which (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances the compound's interaction with biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the importance of the trifluoromethyl group in enhancing the pharmacological profile of similar compounds. For instance, a study published in MDPI noted that modifications involving trifluoromethyl groups significantly increased the potency of various drugs against specific enzymes and receptors . This suggests that (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-am may exhibit enhanced efficacy due to similar structural features.
Eigenschaften
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25;/h2-4,7-14,16,26H,5-6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKNQUVQQYTQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















